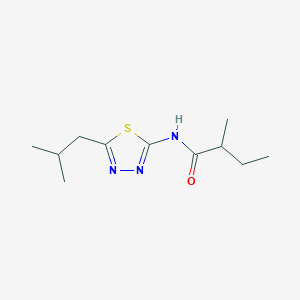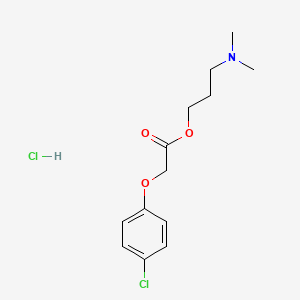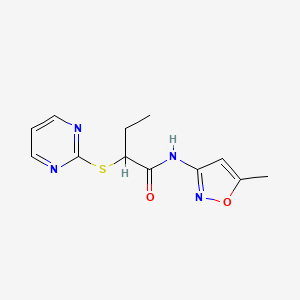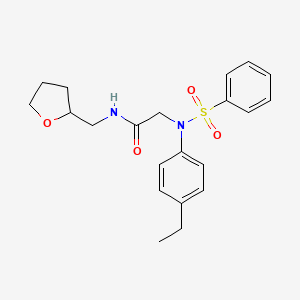
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
描述
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide, also known as isobutylmethylthiazolylideneamide (IBMT), is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. IBMT is a thiazole derivative that has been synthesized and studied for its ability to inhibit enzymes and modulate various physiological processes.
作用机制
The mechanism of action of IBMT is not fully understood. However, it is believed that IBMT acts by inhibiting enzymes and modulating the activity of neurotransmitters such as GABA and acetylcholine. IBMT has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the breakdown of acetylcholine and increases its availability in the brain. IBMT has also been shown to modulate the activity of the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
IBMT has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer’s disease. IBMT has also been shown to reduce anxiety and improve sleep quality in animal models. IBMT has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
IBMT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. IBMT has also been found to be stable under various conditions, which makes it suitable for use in lab experiments. However, one limitation is that IBMT has poor solubility in water, which may limit its use in certain experiments. Another limitation is that IBMT has not been extensively studied in humans, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of IBMT. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer’s disease, anxiety disorders, and sleep disorders. Another direction is to study its potential effects on other neurotransmitter systems and enzymes. Additionally, the development of more water-soluble analogs of IBMT may improve its potential for use in lab experiments and potential therapeutic applications.
科学研究应用
IBMT has been studied extensively for its potential biological activities. It has been shown to inhibit various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. IBMT has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. IBMT has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease, anxiety disorders, and sleep disorders.
属性
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-5-8(4)10(15)12-11-14-13-9(16-11)6-7(2)3/h7-8H,5-6H2,1-4H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCSVDWRMDYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,12-bis[2-(allyloxy)ethyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4024423.png)
![ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024427.png)
![N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4024429.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4024444.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4024450.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4024460.png)


![N-(5-chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4024489.png)
![1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(4-morpholinyl)phthalazine](/img/structure/B4024494.png)

![ethyl 1-{N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024502.png)
![ethyl 5-(3-chloro-4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4024507.png)